molecular formula C5H6ClN3O2 B1423813 2-Nitro-pyridin-4-ylamine hydrochloride CAS No. 1187929-34-5

2-Nitro-pyridin-4-ylamine hydrochloride

Cat. No.: B1423813
CAS No.: 1187929-34-5
M. Wt: 175.57 g/mol
InChI Key: KVSZUUAIPGULCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-pyridin-4-ylamine hydrochloride typically involves the nitration of pyridine derivatives followed by amination and subsequent hydrochloride salt formation. One common method includes the nitration of 4-aminopyridine using nitric acid and sulfuric acid to yield 2-nitro-4-aminopyridine. This intermediate is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and amination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-pyridin-4-ylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-pyridin-4-ylamine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Nitro-pyridin-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to modify biomolecules and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-pyridin-4-ylamine hydrochloride is unique due to the presence of both nitro and amino groups on the pyridine ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-nitropyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2.ClH/c6-4-1-2-7-5(3-4)8(9)10;/h1-3H,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSZUUAIPGULCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-pyridin-4-ylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Nitro-pyridin-4-ylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Nitro-pyridin-4-ylamine hydrochloride
Reactant of Route 4
2-Nitro-pyridin-4-ylamine hydrochloride
Reactant of Route 5
2-Nitro-pyridin-4-ylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Nitro-pyridin-4-ylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.